molecular formula C13H12N2O3 B8706507 Phenyl 6-methoxypyridin-3-ylcarbamate

Phenyl 6-methoxypyridin-3-ylcarbamate

Cat. No.: B8706507
M. Wt: 244.25 g/mol
InChI Key: JJNOYKFXGGQMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 6-methoxypyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

phenyl N-(6-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C13H12N2O3/c1-17-12-8-7-10(9-14-12)15-13(16)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)

InChI Key

JJNOYKFXGGQMBN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Methoxy-pyridin-3-ylamine (1.0 g, 8.06 mmol) and pyridine (18 ml) are stirred in dry CH2Cl2. To this mixture phenylchloroformate (1.9 g, 12.0 mmol) is added and stirred for 24 hours at room temperature. Water and a solution of 1:1 EtOAc/hexanes is added to the mixture and the organic layer is separated. The organic layer is washed with 1N HCl three times and with brine once. The organic layer is dried over Na2SO4, filtered, and evaporated in vacuo. Purify by flash column chromatography (0-10% EtOAc/CH2Cl2) to obtain (6-methoxy-pyridin-3-yl)-carbamic acid phenyl ester. Mass spec.: m+1=245 (AP+)
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1 g
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18 mL
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1.9 g
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[Compound]
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EtOAc hexanes
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-amino-2-methoxy-pyridine (30 mg, 0.24 mmol) and potassium carbonate (167 mg, 1.20 mmol) are dissolved in N-methyl 2-pyrrolidone (1 ml). Phenyl chloroformate (36 μl, 0.29 mmol) is added and the reaction mixture is stirred at room temperature for 2 hours.
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30 mg
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reactant
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167 mg
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1 mL
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solvent
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36 μL
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Synthesis routes and methods IV

Procedure details

3-Amino-5-methoxy-pyridine (5.00 g, 40.3 mmol) was dissolved in THF (80 mL), cooled to 0° C., treated with pyridine (4.07 mL, 50.4 mmol) followed by phenylchloroformate (5.32 mL, 42.3 mmol). The reaction mixture was slowly warmed to RT over several hours and stirred an additional 12 h. The mixture was partitioned between water and EtOAc. The organic layer was separated and the aqueous layer was extracted again. The combined organic extracts were dried over sodium sulfate, filtered and concentrated to give the product as a reddish solid (9.45 g, 96%), which was used without purification.
Quantity
5 g
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80 mL
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4.07 mL
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5.32 mL
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Yield
96%

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